molecular formula C19H24N2O4S B5854984 4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

Cat. No. B5854984
M. Wt: 376.5 g/mol
InChI Key: BJQKSZBUFZSSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide" is a chemical compound belonging to the class of benzenesulfonamides, known for their versatile chemical and physical properties. This compound, like its counterparts, demonstrates significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from basic benzene derivatives and incorporating specific functional groups through reactions such as sulfonation, methoxylation, and the addition of morpholinylmethyl benzyl groups. High-yield synthesis approaches and the optimization of reaction conditions are crucial for the efficient production of these compounds (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including "4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide," is characterized by various spectroscopic and crystallographic techniques. These analyses reveal the compound's complex molecular architecture, including its planarity, intermolecular interactions, and the orientation of functional groups, which are critical for its chemical reactivity and physical properties (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including this compound, participate in various chemical reactions, contributing to their broad utility in synthetic chemistry. Their reactivity with alcohols, phenols, and amines under specific conditions facilitates the synthesis of a wide range of derivatives with diverse biological and physical properties. These reactions often involve the formation of sulfonamide bonds, etherification, and the introduction of alkyl or aryl groups (Carlsen, 1998).

Physical Properties Analysis

The physical properties of "4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide" and similar compounds are defined by their molecular structure. Crystallographic studies provide insights into their solid-state architecture, including crystal systems, space groups, and unit cell parameters. These properties are indicative of the compound's stability, solubility, and intermolecular interactions, which are important for its application in various domains (Ibrahim et al., 2011).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides are significantly influenced by their functional groups. The presence of the methoxy group and the morpholinylmethyl benzyl group in "4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide" affects its acidity, basicity, and reactivity towards nucleophiles and electrophiles. These properties are essential for understanding the compound's behavior in chemical reactions and its potential interactions in biological systems (Di Fiore et al., 2011).

Mechanism of Action

Target of Action

A similar compound, 4-methoxy-n-(1-naphthyl)benzenesulfonamide, has been found to inhibit tubulin and signal transducer and activator of transcription 3 (stat3) . These proteins play crucial roles in cell division and signal transduction, respectively .

Mode of Action

The sulfonamide group in similar compounds has been suggested to be a possible site for nucleophilic attack . This could potentially interfere with the normal functioning of the target proteins.

Biochemical Pathways

Inhibition of tubulin and stat3 can disrupt cell division and signal transduction pathways , leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

The inhibition of tubulin and stat3 can lead to cell cycle arrest and apoptosis , potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell proliferation.

properties

IUPAC Name

4-methoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-24-18-6-8-19(9-7-18)26(22,23)20-14-16-4-2-3-5-17(16)15-21-10-12-25-13-11-21/h2-9,20H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQKSZBUFZSSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.